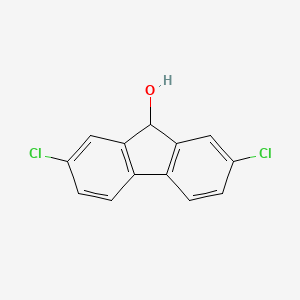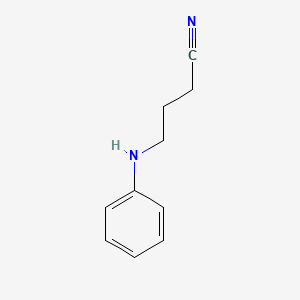![molecular formula C19H19N3O6 B14009767 2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 73931-06-3](/img/structure/B14009767.png)
2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4 This compound is characterized by a spirocyclic framework, which includes a piperidine ring fused with a nonane ring system, and a nitrophenyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess and yield . The reaction conditions often involve the use of unactivated substrates, which require specific catalysts and controlled environments to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro derivatives.
Aplicaciones Científicas De Investigación
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure provides stability and specificity in binding to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A structurally similar compound with a spirocyclic framework.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with a larger ring system.
Spiro[5.5]undecane-1,7-dione: A spirocyclic compound with an even larger ring system.
Uniqueness
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to the presence of the nitrophenyl group and the specific arrangement of functional groups.
Propiedades
Número CAS |
73931-06-3 |
|---|---|
Fórmula molecular |
C19H19N3O6 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[1-(4-nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C19H19N3O6/c23-15-8-7-14(21-16(24)11-19(18(21)26)9-1-2-10-19)17(25)20(15)12-3-5-13(6-4-12)22(27)28/h3-6,14H,1-2,7-11H2 |
Clave InChI |
OHOYRNQJOKGGBB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C2=O)C3CCC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


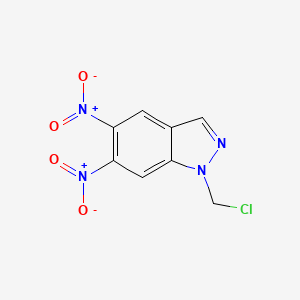
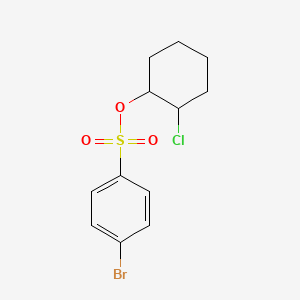
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
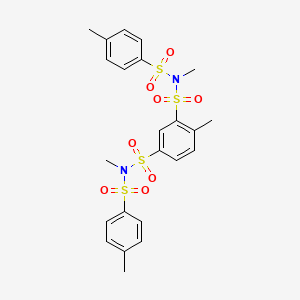

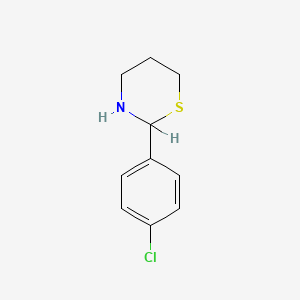
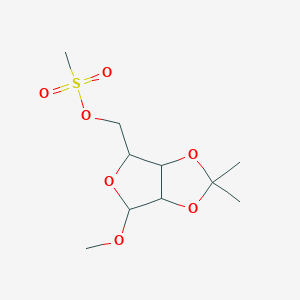
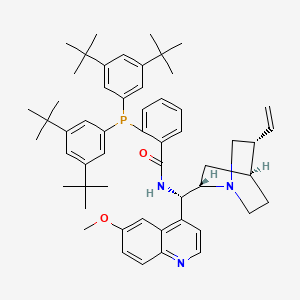
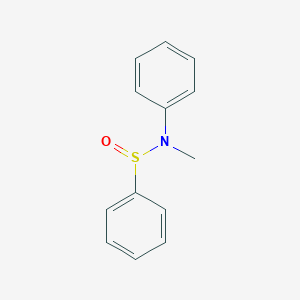

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
